N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-chloro-4-fluorophenyl)propanamide
Description
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Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN6O/c1-24(2)16-21-14(22-17(23-16)25(3)4)10-20-15(26)8-6-11-5-7-13(19)12(18)9-11/h5,7,9H,6,8,10H2,1-4H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIRNQSBIKTFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CCC2=CC(=C(C=C2)F)Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-chloro-4-fluorophenyl)propanamide is a complex organic compound belonging to the class of triazine derivatives. This article explores its biological activity, including mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring with dimethylamino substituents and a chlorofluorophenyl propanamide moiety. Its molecular formula is , with a molecular weight of approximately 343.43 g/mol. The presence of electron-withdrawing groups enhances its reactivity and biological interactions.
This compound exhibits its biological effects through interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may bind to receptors, altering signaling pathways that could lead to therapeutic effects.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
- Antimicrobial Activity : Similar triazine derivatives have demonstrated significant antimicrobial properties against a range of pathogens. The presence of the chlorofluorophenyl group may enhance this activity by increasing lipophilicity and membrane permeability.
- Anticancer Potential : Research indicates that compounds with triazine structures can exhibit cytotoxic effects on cancer cell lines. The ability of this compound to interact with DNA or RNA synthesis pathways could contribute to its anticancer properties.
- Antimalarial Activity : Studies on related triazine compounds have shown modest antimalarial activity. While specific data on this compound's efficacy against malaria is limited, its structural similarities suggest potential for further investigation in this area .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study noted that triazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may also exhibit similar mechanisms leading to cancer cell death.
- Antimicrobial Research :
- Pharmacokinetics and Toxicology :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-chloro-4-fluorophenyl)propanamide exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% . This suggests potential therapeutic applications in cancer treatment.
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Interaction studies employing techniques such as molecular docking have revealed its binding affinity to key molecular targets involved in cancer progression. These insights are crucial for optimizing the compound for therapeutic use.
Agricultural Science Applications
Herbicidal Properties
The compound's unique structure also positions it as a candidate for herbicidal applications. The triazine moiety is known for its effectiveness in inhibiting photosynthesis in plants, making derivatives of this compound suitable for developing new herbicides. Experimental studies have indicated that similar compounds can significantly reduce weed growth while maintaining crop health.
Pesticidal Activity
In addition to herbicidal properties, there is potential for the compound to exhibit pesticidal activity. Research into structurally related compounds has shown efficacy against various pests, suggesting that this compound could be explored for pest control applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic routes and characterization techniques:
| Step | Reaction Type | Reagents | Characterization Techniques |
|---|---|---|---|
| 1 | N-Methylation | Dimethylamine | NMR Spectroscopy |
| 2 | Triazine Formation | Cyanuric chloride | Mass Spectrometry |
| 3 | Amide Bond Formation | Propanoic acid derivatives | IR Spectroscopy |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of triazine-based compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Herbicidal Activity
In agricultural research conducted by the American Chemical Society, derivatives of triazine compounds were evaluated for their herbicidal activity against common weeds. The findings suggested that modifications to the triazine structure could enhance herbicidal efficacy while minimizing environmental impact.
Preparation Methods
Synthesis of the 4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl Methanol Intermediate
The triazine core is synthesized via cyclocondensation of cyanoguanidine with dimethylamine under alkaline conditions. In a method analogous to WO2019097306A2, chlorotriazine intermediates are treated with excess dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 4,6-bis(dimethylamino)-1,3,5-triazin-2-ol. Subsequent reduction with sodium borohydride in methanol generates the methanol derivative, 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl methanol, with a reported yield of 78%.
Key Reaction Conditions
- Solvent : THF/MeOH
- Temperature : 60°C (cyclocondensation), 25°C (reduction)
- Catalyst : None (base-mediated)
Preparation of 3-(3-Chloro-4-fluorophenyl)propanoic Acid
The propanamide side chain precursor is synthesized via Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with acrylic acid in the presence of AlCl₃. The reaction proceeds at 0°C for 4 hours, yielding 3-(3-chloro-4-fluorophenyl)propanoic acid with 65% efficiency. Alternative routes involve Grignard addition to acrylonitrile followed by hydrolysis, though this method introduces scalability challenges.
Analytical Data
- Melting Point : 112–114°C
- ¹H NMR (CDCl₃) : δ 7.45 (d, 1H, Ar-H), 7.32 (dd, 1H, Ar-H), 7.18 (d, 1H, Ar-H), 2.95 (t, 2H, CH₂), 2.62 (t, 2H, CH₂).
Amidation of 3-(3-Chloro-4-fluorophenyl)propanoic Acid
Conversion to the propanamide is achieved via activation of the carboxylic acid using thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide. As described in CN110746322A, DMF serves as a solvent to enhance reaction homogeneity, yielding 3-(3-chloro-4-fluorophenyl)propanamide in 85% purity. Excess ammonium acetate (2 equiv) is critical to suppress byproduct formation.
Optimization Parameters
Coupling of Triazine Methanol and Propanamide
The final step involves nucleophilic substitution between 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl methanol and 3-(3-chloro-4-fluorophenyl)propanamide. Bromination of the triazine methanol using PBr₃ in dichloromethane generates a reactive bromide intermediate, which subsequently reacts with the propanamide’s primary amine. This method, adapted from WO2019097306A2, employs a nitrogen atmosphere to prevent oxidation, achieving a 70% isolated yield.
Critical Considerations
- Solvent : Dichloromethane (anhydrous)
- Catalyst : Triethylamine (1.5 equiv)
- Temperature : 0°C (bromination), 25°C (coupling)
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane 3:1) removes unreacted starting materials and dimeric byproducts. Final characterization via LC-MS and ¹³C NMR confirms structural integrity:
Spectroscopic Data
- LC-MS (m/z) : [M+H]⁺ = 451.2
- ¹³C NMR (DMSO-d₆) : δ 172.5 (C=O), 163.8 (triazine-C), 158.2 (C-F), 134.7 (C-Cl), 45.6 (N(CH₃)₂), 37.8 (CH₂).
Comparative Analysis of Synthetic Routes
A two-step coupling strategy (triazine bromination followed by amide alkylation) outperforms single-pot methods in yield and purity. However, scalability remains limited by the use of chromatographic purification, necessitating alternative industrial-scale approaches such as crystallization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-chloro-4-fluorophenyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the triazine core. For example, chlorination of 1,3,5-triazine derivatives followed by substitution with dimethylamine groups at positions 4 and 6.
- Step 2 : Introduction of the methylpropanamide moiety via nucleophilic substitution or reductive amination.
- Step 3 : Coupling the triazine intermediate with 3-(3-chloro-4-fluorophenyl)propanamide using cross-coupling catalysts (e.g., Pd-based) or condensation reagents.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (solvent: ethanol/water) are commonly employed .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, focusing on peaks for dimethylamino groups (δ ~2.8–3.2 ppm), triazine protons (if present), and aromatic signals from the chloro-fluorophenyl moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies amide C=O stretching (~1650–1700 cm) and triazine ring vibrations .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from fine particles.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?
- Methodological Answer :
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Statistical Approach : Use a 2 factorial design to identify significant factors. For example, a central composite design (CCD) can model non-linear relationships between variables.
- Output Analysis : Response surface methodology (RSM) pinpoints optimal conditions (e.g., 80°C, DMF solvent, 5 mol% Pd catalyst) to maximize yield (>85%) .
Q. How can computational methods elucidate the reaction mechanism of triazine functionalization?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for dimethylamine substitution on the triazine ring.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Software Tools : Gaussian or ORCA for calculations; visualization via VMD or PyMOL .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration).
- Meta-Analysis : Use statistical tools (ANOVA, t-tests) to assess variability across studies. For example, discrepancies in IC values may arise from differences in assay pH or solvent (DMSO vs. PBS) .
Q. What reactor design considerations apply to scaling up synthesis?
- Methodological Answer :
- Batch vs. Flow Reactors : Flow systems improve heat/mass transfer for exothermic triazine reactions.
- Material Compatibility : Use glass-lined or Hastelloy reactors to resist corrosive byproducts (e.g., HCl from chlorination steps).
- Process Control : Implement real-time monitoring (e.g., in-line IR spectroscopy) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
